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Compound of Interest

Compound Name: Norfluorocurarine

Cat. No.: B207588 Get Quote

Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug

Development

Herein, we provide detailed application notes and experimental protocols for the total synthesis

of the Strychnos alkaloid, norfluorocurarine, as developed by the research group of

Christopher D. Vanderwal. This efficient and concise synthesis, achieved in five steps, hinges

on a key base-mediated intramolecular [4+2] cycloaddition of a tryptamine-derived Zincke

aldehyde. This methodology offers a rapid entry into the complex core structure of many

monoterpene indole alkaloids, making it a valuable strategy for synthetic chemists.

Overview of the Synthetic Strategy
The Vanderwal synthesis of norfluorocurarine commences with the commercially available

tryptamine. The synthetic route involves the following key transformations:

N-Allylation: Protection of the primary amine of tryptamine with an allyl group.

Zincke Aldehyde Formation: Reaction of N-allyltryptamine with a Zincke salt to generate the

key dienal precursor.

Intramolecular [4+2] Cycloaddition: A base-mediated cyclization to construct the core

tetracyclic structure.

Deallylation: Removal of the N-allyl protecting group.
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Final Cyclization: Formation of the final ring to yield norfluorocurarine.

This approach is notable for its efficiency in building molecular complexity from simple starting

materials.

Quantitative Data Summary
The following table summarizes the reported yields for each step of the Vanderwal total

synthesis of norfluorocurarine.

Step Reaction Product Yield (%)

1
N-Allylation of

Tryptamine
N-Allyltryptamine 95

2
Zincke Aldehyde

Formation

Tryptamine-derived

Zincke Aldehyde
83

3

Base-mediated

Intramolecular [4+2]

Cycloaddition

N-Allyl-dehydro-

secodine
75

4 Deallylation Dehydro-secodine 88

5 Final Cyclization (±)-Norfluorocurarine 60

Overall Yield ~35

Experimental Protocols
The following are detailed experimental protocols for the key steps in the Vanderwal synthesis

of norfluorocurarine.

Step 1: Synthesis of N-Allyltryptamine
Reaction: Tryptamine is reacted with allyl bromide in the presence of a base to yield N-

allyltryptamine.

Protocol:
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To a solution of tryptamine (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add

diisopropylethylamine (DIPEA, 1.2 eq).

Slowly add allyl bromide (1.1 eq) to the solution.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with

CH₂Cl₂.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to afford N-

allyltryptamine.

Step 2: Formation of the Tryptamine-Derived Zincke
Aldehyde
Reaction: N-allyltryptamine is reacted with 1-(2,4-dinitrophenyl)pyridinium chloride (Zincke salt)

to form the corresponding 5-(N-allyl-N-tryptamino)-penta-2,4-dienal.

Protocol:

To a solution of N-allyltryptamine (1.0 eq) in ethanol (EtOH) at room temperature, add

sodium bicarbonate (NaHCO₃, 2.0 eq).

Add 1-(2,4-dinitrophenyl)pyridinium chloride (Zincke salt, 1.1 eq) in one portion.

Stir the resulting suspension at room temperature for 4 hours.

Concentrate the reaction mixture in vacuo.

Partition the residue between water and ethyl acetate (EtOAc).

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel to yield the Zincke

aldehyde.

Step 3: Base-Mediated Intramolecular [4+2]
Cycloaddition
Reaction: The tryptamine-derived Zincke aldehyde undergoes a base-mediated intramolecular

Diels-Alder reaction to form the tetracyclic core.

Protocol:

Dissolve the Zincke aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).

Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq) in THF.

Stir the reaction mixture at -78 °C for 1 hour.

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with

EtOAc.

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to afford N-allyl-

dehydro-secodine.

Step 4: Deallylation of N-Allyl-dehydro-secodine
Reaction: The N-allyl protecting group is removed to give dehydro-secodine.

Protocol:

Dissolve N-allyl-dehydro-secodine (1.0 eq) in a mixture of CH₂Cl₂ and methanol (MeOH).

Add Wilkinson's catalyst (Rh(PPh₃)₃Cl, 0.05 eq) and 1,3-dimethylbarbituric acid (2.0 eq).
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Heat the reaction mixture to reflux for 2 hours.

Cool the mixture to room temperature and concentrate in vacuo.

Purify the residue by flash column chromatography on silica gel to yield dehydro-secodine.

Step 5: Final Cyclization to (±)-Norfluorocurarine
Reaction: Dehydro-secodine is treated with an acid to induce the final cyclization to form

norfluorocurarine.

Protocol:

Dissolve dehydro-secodine (1.0 eq) in a mixture of acetic acid (AcOH) and water.

Heat the reaction mixture at 80 °C for 6 hours.

Cool the mixture to room temperature and carefully neutralize with saturated aqueous

NaHCO₃.

Extract the aqueous layer with CH₂Cl₂.

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to afford (±)-

norfluorocurarine.
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Caption: Overall synthetic scheme for the total synthesis of (±)-norfluorocurarine.
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Caption: The key base-mediated intramolecular [4+2] cycloaddition step.

Disclaimer: These protocols are intended for informational purposes for qualified researchers.

Appropriate safety precautions should be taken when handling all chemicals. Reaction

conditions may need to be optimized for specific laboratory setups.

To cite this document: BenchChem. [Total Synthesis of Norfluorocurarine: The Vanderwal
Approach]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b207588#total-synthesis-of-norfluorocurarine-
vanderwal-method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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